molecular formula C17H23ClN2O6S B3972305 1-[(4-chlorophenyl)sulfonyl]-4-(1-pyrrolidinyl)piperidine oxalate

1-[(4-chlorophenyl)sulfonyl]-4-(1-pyrrolidinyl)piperidine oxalate

Cat. No. B3972305
M. Wt: 418.9 g/mol
InChI Key: ZUPGGMLZEBARLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-chlorophenyl)sulfonyl]-4-(1-pyrrolidinyl)piperidine oxalate, also known as CP-47,497, is a synthetic cannabinoid that has been widely studied for its potential therapeutic applications. It was first synthesized in the 1980s by Pfizer, but it wasn't until the early 2000s that its pharmacological properties were discovered. Since then, CP-47,497 has been the subject of numerous scientific studies aimed at understanding its mechanism of action, as well as its potential uses in medicine.

Mechanism of Action

1-[(4-chlorophenyl)sulfonyl]-4-(1-pyrrolidinyl)piperidine oxalate acts as a potent agonist of cannabinoid receptors, specifically CB1 receptors. It binds to these receptors in a manner similar to the endogenous cannabinoid anandamide, leading to the activation of downstream signaling pathways. This activation leads to a variety of biochemical and physiological effects, including pain relief, anti-inflammatory effects, and protection against neurodegenerative diseases.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to have potent analgesic effects in animal models, as well as anti-inflammatory effects. It has also been shown to protect against neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, it has been shown to have anxiolytic effects, making it a potential treatment for anxiety disorders.

Advantages and Limitations for Lab Experiments

One advantage of 1-[(4-chlorophenyl)sulfonyl]-4-(1-pyrrolidinyl)piperidine oxalate is its potency and selectivity for CB1 receptors. This makes it a useful tool for studying the effects of CB1 receptor activation in various biological systems. However, one limitation of this compound is its potential for off-target effects, as it has been shown to interact with other receptors in addition to CB1 receptors.

Future Directions

There are several potential future directions for research on 1-[(4-chlorophenyl)sulfonyl]-4-(1-pyrrolidinyl)piperidine oxalate. One area of research could focus on its potential as an analgesic, particularly in the treatment of chronic pain. Another area of research could focus on its potential as an anti-inflammatory agent, as well as its ability to protect against neurodegenerative diseases. Finally, research could focus on developing more selective CB1 receptor agonists that could be used as potential therapeutics with fewer off-target effects.

Scientific Research Applications

1-[(4-chlorophenyl)sulfonyl]-4-(1-pyrrolidinyl)piperidine oxalate has been studied extensively for its potential therapeutic applications. One area of research has focused on its potential as an analgesic, as it has been shown to have potent pain-relieving properties in animal models. It has also been studied for its potential as an anti-inflammatory agent, as well as its ability to protect against neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

1-(4-chlorophenyl)sulfonyl-4-pyrrolidin-1-ylpiperidine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O2S.C2H2O4/c16-13-3-5-15(6-4-13)21(19,20)18-11-7-14(8-12-18)17-9-1-2-10-17;3-1(4)2(5)6/h3-6,14H,1-2,7-12H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUPGGMLZEBARLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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